molecular formula C13H10BrN3O2 B5907692 (Z)-N'-((4-bromobenzoyl)oxy)nicotinimidamide CAS No. 6230-76-8

(Z)-N'-((4-bromobenzoyl)oxy)nicotinimidamide

Cat. No.: B5907692
CAS No.: 6230-76-8
M. Wt: 320.14 g/mol
InChI Key: OBPNMMMLLHWIFR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-((4-bromobenzoyl)oxy)nicotinimidamide typically involves the reaction of 4-bromobenzoyl chloride with nicotinimidamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: While specific industrial production methods for (Z)-N’-((4-bromobenzoyl)oxy)nicotinimidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Types of Reactions:

    Oxidation: (Z)-N’-((4-bromobenzoyl)oxy)nicotinimidamide can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced derivatives with the removal of the bromine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: (Z)-N’-((4-bromobenzoyl)oxy)nicotinimidamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, aiding in the understanding of biological pathways and mechanisms.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development in the treatment of various diseases.

Industry: In the industrial sector, (Z)-N’-((4-bromobenzoyl)oxy)nicotinimidamide is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the manufacture of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-N’-((4-bromobenzoyl)oxy)nicotinimidamide involves its interaction with specific molecular targets. The bromobenzoyl group allows the compound to bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target and the context of the interaction.

Comparison with Similar Compounds

  • 1-(4-bromobenzoyl)piperidine-4-carboxylic acid
  • 4-bromobenzoyl chloride
  • 4-bromobenzoylbenzene

Comparison: (Z)-N’-((4-bromobenzoyl)oxy)nicotinimidamide stands out due to its unique combination of a bromobenzoyl group and a nicotinimidamide moiety. This structural feature imparts distinct chemical properties, such as enhanced reactivity and specificity in biological interactions. Compared to similar compounds, it offers a broader range of applications in both scientific research and industrial processes.

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2/c14-11-5-3-9(4-6-11)13(18)19-17-12(15)10-2-1-7-16-8-10/h1-8H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPNMMMLLHWIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOC(=O)C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OC(=O)C2=CC=C(C=C2)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50417588
Record name F0919-2401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6230-76-8
Record name F0919-2401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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